molecular formula C13H10ClNO2 B13687503 N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride CAS No. 76272-18-9

N-Hydroxy-3-phenoxybenzene-1-carboximidoyl chloride

Cat. No.: B13687503
CAS No.: 76272-18-9
M. Wt: 247.67 g/mol
InChI Key: PXFHHUXQZMZHMX-UHFFFAOYSA-N
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Description

N-Hydroxy-3-phenoxybenzimidoyl Chloride is an organic compound that belongs to the class of benzimidoyl chlorides. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and a benzimidoyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-phenoxybenzimidoyl Chloride typically involves the reaction of 3-phenoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired N-Hydroxy-3-phenoxybenzimidoyl Chloride. The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

On an industrial scale, the production of N-Hydroxy-3-phenoxybenzimidoyl Chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-phenoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form the corresponding benzimidoyl chloride derivative.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The chloride group can be substituted with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases such as triethylamine or pyridine to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding benzimidoyl chloride derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products are the substituted benzimidoyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-3-phenoxybenzimidoyl Chloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzimidoyl derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-phenoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenoxy and benzimidoyl chloride moieties can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Similar in structure but lacks the phenoxy group.

    N-Hydroxyphthalimide: Contains a phthalimide moiety instead of the benzimidoyl chloride group.

    N-Hydroxy-3-phenoxybenzamide: Similar structure but with an amide group instead of the chloride.

Uniqueness

N-Hydroxy-3-phenoxybenzimidoyl Chloride is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

76272-18-9

Molecular Formula

C13H10ClNO2

Molecular Weight

247.67 g/mol

IUPAC Name

N-hydroxy-3-phenoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C13H10ClNO2/c14-13(15-16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h1-9,16H

InChI Key

PXFHHUXQZMZHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=NO)Cl

Origin of Product

United States

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